molecular formula C13H9N5O6 B11960109 4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone CAS No. 1836-28-8

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone

Cat. No.: B11960109
CAS No.: 1836-28-8
M. Wt: 331.24 g/mol
InChI Key: NUBUWXTYLGHEJH-RIYZIHGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between 4-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction can be represented as follows:

4-Nitrobenzaldehyde+2,4-Dinitrophenylhydrazine4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone+Water\text{4-Nitrobenzaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} 4-Nitrobenzaldehyde+2,4-Dinitrophenylhydrazine→4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the compound first adds across the carbon-oxygen double bond of a carbonyl compound (addition stage) and then loses a molecule of water (elimination stage) .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids like hydrochloric acid and sulfuric acid, which act as catalysts. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone derivative .

Major Products Formed

The major products formed from reactions involving this compound are hydrazone derivatives. These derivatives are often used in further chemical analyses and applications .

Scientific Research Applications

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of a stable hydrazone derivative . The molecular targets and pathways involved in this mechanism are primarily related to the carbonyl functional group of the target compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzaldehyde 2,4-dinitrophenylhydrazone
  • Glutaraldehyde 2,4-dinitrophenylhydrazone
  • Formaldehyde 2,4-dinitrophenylhydrazone
  • Acetaldehyde 2,4-dinitrophenylhydrazone
  • Acetone 2,4-dinitrophenylhydrazone
  • Acrolein 2,4-dinitrophenylhydrazone
  • Propionaldehyde 2,4-dinitrophenylhydrazone
  • Cyclohexanone 2,4-dinitrophenylhydrazone

Uniqueness

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the nitro group on the benzaldehyde ring, which enhances its reactivity and stability. This makes it particularly useful in the identification and analysis of carbonyl compounds, as it forms stable hydrazone derivatives that can be easily analyzed using various chromatographic techniques .

Properties

CAS No.

1836-28-8

Molecular Formula

C13H9N5O6

Molecular Weight

331.24 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H9N5O6/c19-16(20)10-3-1-9(2-4-10)8-14-15-12-6-5-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+

InChI Key

NUBUWXTYLGHEJH-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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